1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a bromophenyl group, a pyridinyl group, an oxadiazolyl group, and a urea group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the bromophenyl and pyridinyl groups could increase the compound’s lipophilicity .Scientific Research Applications
Antimicrobial Agents : A study synthesized derivatives similar to the queried compound and screened them for antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. These compounds demonstrated broad-spectrum activity, suggesting potential applications in developing new antimicrobial agents (Buha et al., 2012).
Anticancer Agents : Compounds with structural similarities were investigated as potential apoptosis inducers and anticancer agents. Specific derivatives showed promising activity against breast and colorectal cancer cell lines, highlighting their potential use in cancer therapy (Zhang et al., 2005).
Synthesis and Characterization : Research into the synthesis and characterization of similar heterocyclic compounds, including their crystal structures, provides valuable insights into their potential pharmaceutical applications (Jiang et al., 2014).
Mesoionic Heterocycles Synthesis : Studies have been conducted on the synthesis of mesoionic derivatives of 1,3,4-oxadiazolo[3,2-a] pyridine, which is structurally related to the queried compound. These derivatives have potential applications in medicinal chemistry (Molina et al., 1982).
Noncovalent Interaction Studies : Research on N-pyridyl ureas bearing 1,2,4- and 1,3,4-oxadiazole moiety, similar to the queried compound, has contributed to understanding noncovalent interactions in crystal structures, which is important in drug design (Baykov et al., 2021).
Cytotoxic Activity of Metal Complexes : Studies on palladium(II) and platinum(II) complexes with oxadiazole cores, similar to the queried compound, showed cytotoxic activity, suggesting their potential as antitumor agents (Geyl et al., 2022).
Insecticidal Activity : Derivatives of the queried compound have been synthesized and evaluated for insecticidal activity, indicating potential applications in agriculture and pest control (Li et al., 2013).
Liquid Crystalline Applications : The synthesis of mesomorphic 1,2,4-oxadiazoles, which are structurally related, suggests applications in the field of liquid crystals, particularly in display technologies (Karamysheva et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O2/c21-15-8-2-3-9-16(15)23-19(27)25-20(10-4-1-5-11-20)18-24-17(26-28-18)14-7-6-12-22-13-14/h2-3,6-9,12-13H,1,4-5,10-11H2,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVBUJTHYEUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.